REACTION_CXSMILES
|
[CH2:1]([Li])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH2:8]=[O:9].[CH2:10]1[CH2:14][O:13][CH2:12][CH2:11]1>>[CH2:8]([O:9][CH2:14][C:10]#[C:11][CH2:12][OH:13])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
alkyne
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(CCCCC)[Li]
|
Name
|
|
Quantity
|
20.18 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not exceed −70° C
|
Type
|
CUSTOM
|
Details
|
The dry ice-bath was removed
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature over night (approx. 20 hours)
|
Duration
|
20 h
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with 600 ml of TBME
|
Type
|
EXTRACTION
|
Details
|
extracted with 400 ml of an ammonium chloride solution (20%)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted once more with 200 ml of TBME
|
Type
|
WASH
|
Details
|
the combined organic fractions were washed three times with 400 ml of a brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give an orange liquid
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |